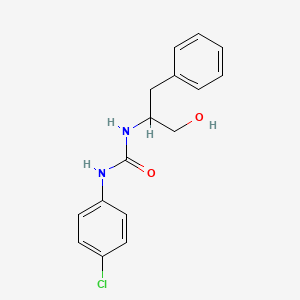

N-(1-benzyl-2-hydroxyethyl)-N'-(4-chlorophenyl)urea

Description

N-(1-Benzyl-2-hydroxyethyl)-N'-(4-chlorophenyl)urea is a disubstituted urea derivative characterized by a benzyl-hydroxyethyl group at one terminal nitrogen and a 4-chlorophenyl group at the other. Urea derivatives are widely studied for their diverse biological activities, including enzyme inhibition, anticancer properties, and pesticidal applications . The 4-chlorophenyl moiety is a common pharmacophore in medicinal chemistry, contributing to enhanced lipophilicity and target binding .

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-(1-hydroxy-3-phenylpropan-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O2/c17-13-6-8-14(9-7-13)18-16(21)19-15(11-20)10-12-4-2-1-3-5-12/h1-9,15,20H,10-11H2,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUNHJSUKDQXRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)NC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901190514 | |

| Record name | N-(4-Chlorophenyl)-N′-[1-(hydroxymethyl)-2-phenylethyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901190514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338962-96-2 | |

| Record name | N-(4-Chlorophenyl)-N′-[1-(hydroxymethyl)-2-phenylethyl]urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338962-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Chlorophenyl)-N′-[1-(hydroxymethyl)-2-phenylethyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901190514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-hydroxyethyl)-N’-(4-chlorophenyl)urea typically involves the reaction of 4-chlorophenyl isocyanate with N-(1-benzyl-2-hydroxyethyl)amine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The crude product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of N-(1-benzyl-2-hydroxyethyl)-N’-(4-chlorophenyl)urea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-2-hydroxyethyl)-N’-(4-chlorophenyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of N-(1-benzyl-2-oxoethyl)-N’-(4-chlorophenyl)urea.

Reduction: Formation of N-(1-benzyl-2-hydroxyethyl)-N’-(4-aminophenyl)urea.

Substitution: Formation of N-(1-benzyl-2-hydroxyethyl)-N’-(4-substituted phenyl)urea.

Scientific Research Applications

Synthetic Routes

The synthesis of N-(1-benzyl-2-hydroxyethyl)-N'-(4-chlorophenyl)urea typically involves the reaction of 4-chlorophenyl isocyanate with N-(1-benzyl-2-hydroxyethyl)amine. The reaction is usually performed under controlled conditions with solvents like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures. Purification methods such as recrystallization or column chromatography are often employed to obtain the final product.

Chemical Reactions

This compound can undergo various chemical transformations, including:

- Oxidation : The hydroxyethyl group can be oxidized to a carbonyl group.

- Reduction : If nitro groups are present, they can be reduced to amines.

- Substitution : The chlorophenyl group can participate in nucleophilic substitution reactions.

Major Products Formed

The major products from these reactions include:

- Oxidation: N-(1-benzyl-2-oxoethyl)-N'-(4-chlorophenyl)urea

- Reduction: N-(1-benzyl-2-hydroxyethyl)-N'-(4-aminophenyl)urea

- Substitution: N-(1-benzyl-2-hydroxyethyl)-N'-(4-substituted phenyl)urea

Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new compounds.

Biology

In biological research, this compound is being investigated as a biochemical probe to study enzyme interactions. Its ability to modulate enzyme activity could provide insights into metabolic pathways and disease mechanisms.

Medicine

The potential therapeutic properties of this compound are being explored, particularly for anti-inflammatory and anticancer activities. Preliminary studies suggest that it may inhibit specific enzymes involved in inflammation and tumor growth.

Industry

In industrial applications, this compound is utilized in the development of specialty chemicals and materials. Its unique properties make it suitable for formulating products that require specific chemical behaviors.

Case Study 1: Enzyme Inhibition

A study investigated the effect of this compound on cyclooxygenase (COX) enzymes, which are critical in inflammatory responses. The compound demonstrated significant inhibition of COX activity, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Activity

Research focusing on the anticancer properties of this compound revealed that it effectively induced apoptosis in cancer cell lines through the modulation of specific signaling pathways. These findings highlight its potential for therapeutic development against various cancers.

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-hydroxyethyl)-N’-(4-chlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby modulating a biochemical pathway.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Urea Backbone

N-(4-Chlorophenyl)-N'-(Substituted Alkyl/Aryl)Ureas

Key Differences :

- Lipophilicity : The benzyl-hydroxyethyl group in the target compound increases molecular weight (MW ~316.8 g/mol) compared to simpler analogs like N-(4-chlorophenyl)-N'-phenylurea (MW ~245.7 g/mol). This enhances membrane permeability but may reduce aqueous solubility.

Halogen-Substituted Analogs

Halogenation at the phenyl ring is a critical modulator of bioactivity. For example:

- N-(4-Fluorophenyl)maleimide (IC₅₀ = 5.18 μM) and N-(4-Iodophenyl)maleimide (IC₅₀ = 4.34 μM) show comparable inhibitory potency to 4-chlorophenyl derivatives in enzyme assays, suggesting halogen size (Cl vs. I) has minimal impact on activity .

- Diarylsulfonylureas (e.g., MPCU, ISCU): These compounds, such as N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)urea, exhibit mitochondrial targeting in cancer cells, with accumulation dependent on pH gradients . The sulfonyl group distinguishes them from the target compound, likely altering subcellular localization.

Anticancer Activity

- Diarylsulfonylureas: MPCU and ISCU accumulate in mitochondria, causing morphological changes and cytotoxicity in colon adenocarcinoma cells.

- Hydroxyethyl vs. Sulfonyl Groups : The hydroxyethyl group may confer different binding affinities compared to sulfonyl-containing analogs, which rely on mitochondrial pH gradients for uptake .

Physicochemical Properties

| Property | N-(1-Benzyl-2-Hydroxyethyl)-N'-(4-Chlorophenyl)Urea | N-(4-Chlorophenyl)-N'-Cyclohexylurea | N-(4-Chlorophenyl)-N'-(2-Ethoxyphenyl)Urea |

|---|---|---|---|

| Molecular Weight (g/mol) | ~316.8 | ~265.8 | ~290.7 |

| LogP (Predicted) | ~3.5 | ~3.2 | ~3.8 |

| Hydrogen Bond Donors | 2 (urea NH, hydroxyethyl OH) | 2 (urea NH) | 2 (urea NH) |

| Key Functional Groups | Benzyl, hydroxyethyl, 4-ClPh | Cyclohexyl, 4-ClPh | 4-ClPh, 2-ethoxyphenyl |

Structural Implications :

- The benzyl group contributes to π-π stacking interactions, which may improve binding to aromatic enzyme pockets .

Biological Activity

N-(1-benzyl-2-hydroxyethyl)-N'-(4-chlorophenyl)urea is an organic compound belonging to the class of ureas, notable for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C₁₆H₁₇ClN₂O₂

CAS Number: 338962-96-2

The compound features a urea functional group with a benzyl group, a hydroxyethyl substituent, and a chlorophenyl moiety. These structural characteristics contribute to its reactivity and biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator of these targets, modulating various biochemical pathways. For instance, it can bind to the active site of enzymes, blocking their activity and influencing metabolic processes.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. It has been explored for its ability to inhibit tumor growth in various cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell survival and proliferation .

Anti-inflammatory Effects

In addition to its anticancer potential, the compound has been investigated for anti-inflammatory activities. Studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, thus providing therapeutic benefits in inflammatory diseases .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the compound's effect on breast cancer cell lines, showing a significant reduction in cell viability at concentrations above 10 µM. |

| Study 2 | Evaluated anti-inflammatory effects in animal models, demonstrating a decrease in edema and inflammatory markers after administration of the compound. |

| Study 3 | Assessed enzyme interaction; results indicated competitive inhibition of specific enzymes involved in cancer metabolism. |

Toxicological Profile

The toxicological assessment of this compound reveals that while it exhibits promising biological activities, further studies are necessary to fully understand its safety profile. Preliminary data suggest low acute toxicity; however, chronic exposure effects remain to be elucidated .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-benzyl-2-hydroxyethyl)-N'-(4-chlorophenyl)urea, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with urea derivatives and functionalized amines. For example, react 4-chlorophenyl isocyanate with 1-benzyl-2-hydroxyethylamine under anhydrous conditions (e.g., THF or DCM) at 0–25°C .

- Step 2 : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of isocyanate to amine) to minimize side products like bis-urea derivatives .

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. How can the compound’s structure be confirmed using spectroscopic and crystallographic methods?

- Analytical Workflow :

- NMR : Use - and -NMR to confirm substitution patterns. Key signals: ~6.5–7.5 ppm (aromatic protons), ~3.5–4.5 ppm (hydroxyethyl and benzyl groups) .

- X-ray Crystallography : Grow single crystals in slow-evaporation solvents (e.g., methanol). Refine using SHELXL (SHELX suite) for hydrogen bonding analysis, particularly urea N–H···O interactions .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] and fragmentation patterns .

Q. What solvent systems are optimal for studying its solubility and stability?

- Experimental Design :

- Test solubility in DMSO (for biological assays), ethanol, and chloroform (for synthesis). Measure stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .

- Critical Note : The hydroxyethyl group enhances aqueous solubility, but the 4-chlorophenyl moiety may require surfactants (e.g., Tween-80) for in vitro assays .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, alkyl chain length) influence its biological activity?

- Structure-Activity Relationship (SAR) Strategies :

- Comparative Studies : Synthesize analogs (e.g., replacing 4-chlorophenyl with 4-fluorophenyl or varying benzyl group substituents). Assess cytotoxicity (MTT assay) and antimicrobial activity (MIC against E. coli and S. aureus) .

- Key Finding : The 4-chloro group enhances lipophilicity and target binding (e.g., inhibition of NADH oxidase in cancer cells, as seen in related sulfonylureas) .

Q. What computational models predict its interaction with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets like NADH oxidase (PDB: 1OXY). Focus on urea’s hydrogen-bonding with catalytic residues .

- MD Simulations : Run 100 ns simulations (GROMACS) to assess stability of ligand-receptor complexes. Validate with experimental IC data .

Q. How can conflicting data on its mechanism of action (e.g., antitumor vs. antimicrobial) be resolved?

- Data Contradiction Analysis :

- Hypothesis Testing : Use gene knockout models (e.g., E. coli lacking efflux pumps) to isolate antimicrobial mechanisms. For antitumor activity, perform RNA-seq on treated cancer cells to identify dysregulated pathways .

- Multi-Omics Integration : Correlate proteomic (e.g., target enzyme levels) and metabolomic data to clarify primary vs. secondary effects .

Methodological Tables

Table 1 : Key Spectral Data for Structural Confirmation

| Technique | Expected Signals/Peaks | Reference |

|---|---|---|

| -NMR | δ 7.2–7.4 (aromatic H), δ 4.6 (OH), δ 3.8 (CH) | |

| -NMR | δ 158 (urea C=O), δ 140 (Cl-CH) | |

| HRMS (ESI+) | [M+H] Calc.: 333.12, Found: 333.11 |

Table 2 : Biological Activity Benchmarks for Analog Optimization

| Analog Modification | IC (μM, HeLa Cells) | MIC (μg/mL, E. coli) |

|---|---|---|

| 4-Chlorophenyl (parent) | 12.5 ± 1.2 | 32 ± 4 |

| 4-Fluorophenyl | 18.3 ± 2.1 | 64 ± 8 |

| Benzyl → Cyclohexyl | >50 | 128 ± 16 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.